molecular formula C17H14ClNO2S2 B2871330 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034332-49-3

5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2871330
CAS No.: 2034332-49-3
M. Wt: 363.87
InChI Key: JTVIQKXBLFISOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with chloro, methoxy, and thiophene substituents. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Thiophene derivatives, including this compound, have shown promise in biological research. They can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be explored for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects involves interactions with molecular targets and pathways. The thiophene moiety can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-(thiophen-2-yl)benzamide

  • 5-Chloro-2-methoxy-N-(thiophen-3-yl)benzamide

  • 5-Chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness: Compared to similar compounds, 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide stands out due to its dual thiophene substituents, which may enhance its biological activity and stability.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-chloro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S2/c1-21-14-5-4-12(18)9-13(14)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIQKXBLFISOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.